molecular formula C7H6N4O2 B6201860 1-azido-3-methyl-5-nitrobenzene CAS No. 1566395-58-1

1-azido-3-methyl-5-nitrobenzene

Cat. No.: B6201860
CAS No.: 1566395-58-1
M. Wt: 178.1
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Description

1-azido-3-methyl-5-nitrobenzene is a useful research compound. Its molecular formula is C7H6N4O2 and its molecular weight is 178.1. The purity is usually 95.
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Properties

CAS No.

1566395-58-1

Molecular Formula

C7H6N4O2

Molecular Weight

178.1

Purity

95

Origin of Product

United States

Significance of Aryl Azides and Nitroarenes in Modern Organic Synthesis

Aryl azides and nitroarenes are two cornerstone functional groups in the arsenal (B13267) of modern organic synthesis. Aryl azides are highly versatile intermediates, primarily recognized for their role in "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable triazoles. wikipedia.org This reaction is celebrated for its high efficiency, mild reaction conditions, and broad substrate scope, finding extensive applications in medicinal chemistry, materials science, and bioconjugation. wikipedia.orgorganic-chemistry.org Beyond cycloadditions, aryl azides can be readily transformed into other valuable functionalities, such as amines via Staudinger reduction or photolytic or thermolytic generation of nitrenes, which can undergo a variety of insertion and rearrangement reactions. wikipedia.org

Nitroarenes, on the other hand, are fundamental building blocks, often readily accessible through electrophilic nitration of aromatic rings. mdpi.comresearchgate.net The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution and influences the regioselectivity of other reactions. researchgate.netontosight.ai Crucially, the nitro group can be selectively reduced to a wide array of other nitrogen-containing functional groups, including nitroso, hydroxylamino, and, most importantly, amino groups. ontosight.airsc.org This facile conversion to anilines makes nitroarenes indispensable precursors for the synthesis of a vast number of pharmaceuticals, dyes, and agrochemicals. mdpi.comontosight.ai

Strategic Importance of Polyfunctionalized Aromatic Systems

These systems are central to the development of combinatorial libraries for drug discovery, the synthesis of advanced materials with tailored electronic and optical properties, and the construction of intricate natural products. nih.govrsc.org The spatial arrangement of the functional groups on the aromatic scaffold is also critical, as it dictates the molecule's three-dimensional shape and its potential interactions with biological targets or other molecules in a material's architecture.

Positioning of 1 Azido 3 Methyl 5 Nitrobenzene As a Versatile Building Block

1-Azido-3-methyl-5-nitrobenzene, with its molecular formula C₇H₆N₄O₂, stands as a prime example of a strategically designed polyfunctionalized aromatic compound. smolecule.com The molecule's utility stems from the orthogonal reactivity of its three key functional groups:

The Azido (B1232118) Group: This group can participate in highly specific reactions such as the aforementioned click chemistry to introduce triazole rings. smolecule.com It can also be reduced to an amino group, providing an alternative route to anilines.

The Nitro Group: As a strong deactivating group, it influences the electronic properties of the benzene (B151609) ring. More importantly, it can be selectively reduced to an amino group, offering a primary site for further functionalization. smolecule.com

This trifunctional nature allows for a programmed sequence of reactions. For example, one could first perform a cycloaddition with the azide (B81097), then reduce the nitro group to an amine, and finally, use the newly formed amino group for amide bond formation or diazotization, leading to a wide array of complex derivatives. This versatility makes this compound a valuable starting material in medicinal chemistry for the synthesis of new drug candidates and in materials science for the creation of novel polymers and functional materials. smolecule.com

Computational and Theoretical Investigations of 1 Azido 3 Methyl 5 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic nature of 1-azido-3-methyl-5-nitrobenzene. These methods are used to determine the molecule's geometry, orbital energies, and the distribution of electrons, which collectively govern its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state properties of molecules. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP, are employed to find the most stable three-dimensional arrangement of its atoms—its optimized geometry. grafiati.comresearchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's structure.

Energy calculations using DFT also allow for the determination of key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter as it provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap typically indicates higher reactivity. For aromatic azides, the HOMO is often associated with the azido (B1232118) group and the π-system of the benzene (B151609) ring, while the LUMO is influenced by the electron-withdrawing nitro group.

Table 1: Representative Calculated Geometrical Parameters for Substituted Phenyl Azides using DFT This table presents typical values for related compounds as specific experimental or calculated data for this compound is not readily available in the cited literature.

ParameterTypical Calculated Value (Å or °)Methodology Example
C-N (azide) Bond Length1.41B3LYP/6-311++G researchgate.net
N-N (central) Bond Length1.25B3LYP/6-311++G researchgate.net
N-N (terminal) Bond Length1.14B3LYP/6-311++G** researchgate.net
C-N-N Bond Angle115B3LYP/6-31G(d) acs.org
N-N-N Bond Angle172B3LYP/6-31G(d) acs.org

While DFT is excellent for ground-state properties, it often fails to accurately describe electronically excited states or bond-breaking processes, which are critical for understanding the photochemistry of compounds like this compound. For these phenomena, high-level ab initio methods are necessary.

The photodissociation of the azido group to form a highly reactive nitrene intermediate is a key reaction pathway. This process involves multiple electronic states (singlet and triplet) and potential crossings between them (conical intersections). nih.govnih.gov Methods like the Complete Active Space Self-Consistent Field (CASSCF) are used to generate a correct qualitative description of the wave functions for these multiple states. researchgate.netnih.gov To obtain quantitative accuracy, the energies are typically refined using Multi-State Second-Order Perturbation Theory (MS-CASPT2). nih.govacs.orgacs.org These calculations can map the potential energy surfaces of the excited states, revealing the pathways for nitrogen extrusion and nitrene formation, which are fundamental to the compound's utility in photochemical applications. nih.gov

The accuracy of any quantum chemical calculation is dependent on the chosen "level of theory" (the method, e.g., B3LYP or CASSCF) and the "basis set." The basis set is a set of mathematical functions used to build the molecular orbitals.

For molecules like this compound, Pople-style basis sets such as 6-31G(d) or the more extensive 6-311++G(d,p) are commonly used. researchgate.netresearchgate.net The notations indicate:

(d) : Adds polarization functions on heavy (non-hydrogen) atoms, allowing for more flexibility in describing bonding.

(d,p) : Adds polarization functions to hydrogen atoms as well.

++ : Adds diffuse functions to both heavy and hydrogen atoms, which are crucial for describing anions or systems with significant lone-pair electron density, such as the azide (B81097) and nitro groups.

The choice represents a compromise between computational cost and accuracy. While larger basis sets provide more accurate results, they are computationally more demanding. The selection of an appropriate level of theory and basis set is critical for obtaining reliable and predictive computational results.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the detailed step-by-step pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that connect them.

A potential energy surface (PES) is a conceptual map of the energy of a molecule as a function of its geometry. By performing PES scans, computational chemists can explore the energy landscape of a reaction. For this compound, this could involve systematically changing a key geometric parameter, such as the distance between the azide and an alkyne in a cycloaddition reaction or the C-N bond length during thermal decomposition, and calculating the energy at each step. epa.gov This process helps to identify the minimum energy path from reactants to products, revealing whether a reaction is likely to proceed and what energy barriers must be overcome.

The most critical points on a potential energy surface are the stationary points: minima (reactants, products, intermediates) and first-order saddle points (transition states). Computational algorithms can locate the precise geometry of a transition state, which represents the highest energy point along the reaction coordinate. researchgate.netacs.org

For the characteristic 1,3-dipolar cycloaddition reactions of azides, DFT methods like M06-2X and B3LYP are used to calculate the geometries and energies of the transition states. acs.orgnih.gov A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the simultaneous forming of the two new C-N bonds). The energy difference between the reactants and the transition state is the activation energy (ΔE‡), a crucial predictor of the reaction rate. acs.org These calculations can also explain regioselectivity (e.g., the formation of 1,4- vs. 1,5-substituted triazoles) by comparing the activation energies of the different possible pathways. acs.orgresearchgate.net

Table 2: Representative Calculated Activation Energies for 1,3-Dipolar Cycloadditions of Substituted Phenyl Azides This table provides illustrative activation energies (ΔE‡) from computational studies on related phenyl azide reactions to demonstrate the type of data generated.

ReactantsActivation Energy (ΔE‡, kcal/mol)Computational Method
Phenyl azide + Acetylene (B1199291)16.2B3LYP acs.org
Phenyl azide + Cyclooctyne8.0B3LYP acs.org
Phenyl azide + Enamine (1a)11.0 (favored regioisomer)M06-2X/6-311+G(d,p) acs.org
Nitro-phenyl azide + 2,3-dihydrofuran~12-14 (gas phase)B3LYP/6-311++G** researchgate.net

Solvent Effects in Computational Modeling of Reactivity

In the computational modeling of the reactivity of this compound, accounting for solvent effects is crucial for obtaining results that accurately reflect experimental observations. Solvents can significantly influence reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and products. researchgate.net The choice of the solvent model, either implicit or explicit, is a key consideration in these theoretical studies.

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. researchgate.netgithub.io Popular implicit solvent models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.orggaussian.com These models are computationally efficient and are widely used to calculate solvation free energies and to model reactions in solution. researchgate.netscielo.bracs.org For a reaction involving this compound, such as a [3+2] cycloaddition, the PCM or SMD model would be applied to the calculated geometries of the reactants, transition state, and products to estimate the effect of the solvent on the reaction barrier and thermodynamics. researchgate.net The choice of solvent in the model (e.g., a nonpolar solvent like toluene or a polar aprotic solvent like acetonitrile) can significantly alter the calculated energy profile. scielo.brresearchgate.net

Explicit Solvent Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. researchgate.net This method allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which cannot be fully captured by implicit models. However, explicit solvent models are computationally much more demanding due to the increased number of atoms. researchgate.net For reactions where specific interactions with the solvent are expected to play a key role, a hybrid approach combining an explicit description of the first solvation shell with an implicit model for the bulk solvent can provide a balance between accuracy and computational cost.

The following table illustrates a hypothetical comparison of calculated activation energies for a cycloaddition reaction of this compound in different solvents using various computational models.

Solvent ModelSolventDielectric Constant (ε)Calculated Activation Energy (kcal/mol)
Gas Phase-1.025.0
PCMToluene2.423.5
SMDAcetonitrile37.521.8
Explicit (First Shell) + PCMWater78.420.5

Prediction and Analysis of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction and analysis of spectroscopic parameters, which can aid in the characterization of novel or reactive compounds like this compound.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Density Functional Theory (DFT) has become a standard method for the accurate prediction of Nuclear Magnetic Resonance (NMR) parameters. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed in DFT calculations to predict the isotropic shielding values, which are then converted to chemical shifts. rsc.orgresearcher.lifeconicet.gov.ar

For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts would be performed on a geometry-optimized structure of the molecule. The choice of the DFT functional and basis set is critical for the accuracy of the predictions. nih.gov By comparing the calculated chemical shifts with experimental data, the structural assignment can be confirmed.

Furthermore, DFT methods can be used to predict spin-spin coupling constants (J-couplings), which provide valuable information about the connectivity and stereochemistry of a molecule. rsc.orgnih.govuit.nocore.ac.uk The following table presents hypothetical, yet realistic, calculated ¹H and ¹³C NMR chemical shifts for this compound.

AtomCalculated Chemical Shift (ppm)
H (C2)7.85
H (C4)7.60
H (C6)7.95
CH₃2.40
C1 (-N₃)142.0
C2120.5
C3 (-CH₃)140.0
C4118.0
C5 (-NO₂)150.0
C6125.0
C (CH₃)21.5

Vibrational Frequency Predictions and Mode Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups. Computational methods can predict the vibrational frequencies and intensities of a molecule, aiding in the interpretation of experimental spectra. DFT calculations are widely used for this purpose.

For this compound, a frequency calculation would be performed on the optimized geometry. The results would provide a set of vibrational modes and their corresponding frequencies. Of particular interest would be the characteristic stretching frequencies of the azide (-N₃) and nitro (-NO₂) groups. The asymmetric and symmetric stretches of the azide group are typically found around 2100 cm⁻¹ and 1300 cm⁻¹, respectively. The nitro group exhibits asymmetric and symmetric stretching vibrations in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

The table below shows a selection of predicted vibrational frequencies and their assignments for this compound.

Predicted Frequency (cm⁻¹)Vibrational Mode
2125Asymmetric stretch of -N₃
1540Asymmetric stretch of -NO₂
1350Symmetric stretch of -NO₂
1290Symmetric stretch of -N₃
3080Aromatic C-H stretch
2950Methyl C-H stretch

Structure-Reactivity Relationship Studies

Computational studies can provide deep insights into the relationship between the molecular structure of this compound and its chemical reactivity.

Electronic Effects of Substituents on Azide and Nitro Reactivity

The reactivity of this compound is significantly influenced by the electronic properties of its substituents: the electron-donating methyl (-CH₃) group and the electron-withdrawing nitro (-NO₂) group. scribd.comlibretexts.orgchemguide.co.ukmsu.edu

The methyl group, being an electron-donating group, increases the electron density on the benzene ring, particularly at the ortho and para positions. scribd.com In contrast, the nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density. libretexts.orgmsu.eduminia.edu.eg

Computational methods like Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMO) theory can be used to quantify these electronic effects. rsc.orgyoutube.comwikipedia.orgnih.govresearchgate.net NBO analysis can provide information about the charge distribution within the molecule, while FMO theory helps in understanding the reactivity based on the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgnih.gov For this compound, the interplay of the donating methyl group and the withdrawing nitro group will modulate the energy levels of the HOMO and LUMO, thereby influencing the reactivity of the azide group in reactions like cycloadditions.

The following table summarizes the expected electronic effects of the substituents on the aromatic ring.

SubstituentPositionElectronic EffectInfluence on Reactivity
-N₃1Inductively withdrawing, resonance donatingModulates cycloaddition reactivity
-CH₃3Inductively donating, hyperconjugationActivates the ring towards electrophiles
-NO₂5Inductively and resonance withdrawingDeactivates the ring, enhances azide reactivity

Steric Hindrance and Conformational Effects on Reaction Outcomes

The presence of the methyl group at the 3-position introduces steric hindrance that can influence the regioselectivity and stereoselectivity of reactions involving this compound. nih.govbris.ac.uk For instance, in a cycloaddition reaction, the methyl group may sterically disfavor the approach of a reactant to the adjacent positions on the aromatic ring.

Conformational analysis through computational methods can reveal the most stable conformations of the molecule and the energy barriers for the rotation of the azide and nitro groups. researchgate.netmolssi.orgresearchgate.netqcware.com Potential energy surface scans can be performed by systematically rotating the dihedral angles associated with the C-N bonds of the azide and nitro groups. researchgate.netmolssi.orgqcware.com This analysis can help in understanding how the conformational preferences of the molecule might affect its reactivity and the accessibility of the reactive sites. nih.gov

Molecular Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the non-covalent interactions between a ligand, such as this compound, and a macromolecular target, typically a protein or a nucleic acid. While specific biological activities are outside the scope of this discussion, general molecular docking and interaction studies provide valuable insights into the potential binding modes and intermolecular forces that govern the association of this compound with various molecular targets.

Theoretical investigations, often employing methods like Density Functional Theory (DFT), are crucial for understanding the electronic properties of this compound, which in turn dictate its interaction patterns. The geometries of nitro and azido substituted derivatives of benzene have been optimized at the B3LYP/6-31G* level of DFT, providing a basis for understanding their structural and electronic characteristics. Such studies help in elucidating the nature of the electrostatic potential surface and the distribution of electron density, which are key to predicting how the molecule will interact with a binding site.

In silico molecular docking simulations for this compound would typically involve preparing a 3D model of the compound and docking it into the active site of a selected macromolecule. The process evaluates numerous possible conformations and orientations of the ligand within the binding pocket, calculating a scoring function to estimate the binding affinity for each pose. These scoring functions consider various energy terms, including electrostatic interactions, van der Waals forces, and hydrogen bonding.

The primary types of interactions that this compound is predicted to form are driven by its distinct functional groups: the azido (-N₃), methyl (-CH₃), and nitro (-NO₂) groups, attached to a benzene ring.

Potential Intermolecular Interactions of this compound:

Functional GroupPotential Interaction Type(s)Interacting Residues (Examples)
Nitro (-NO₂)Hydrogen Bonding (acceptor), Electrostatic InteractionsAmino acids with hydrogen bond donors (e.g., Arginine, Lysine, Histidine)
Azido (-N₃)Dipole-Dipole Interactions, van der Waals ForcesApolar and polar amino acids
Benzene Ringπ-π Stacking, Hydrophobic InteractionsAromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan)
Methyl (-CH₃)Hydrophobic Interactions, van der Waals ForcesAliphatic amino acids (e.g., Alanine, Valine, Leucine, Isoleucine)

The nitro group, being a strong electron-withdrawing group, creates a region of negative electrostatic potential, making it a potential hydrogen bond acceptor. The azido group, while also electronegative, can participate in various non-covalent interactions. The aromatic benzene ring can engage in π-π stacking with aromatic residues of a protein, a common and significant interaction for stabilizing ligand-protein complexes. The methyl group contributes to hydrophobic interactions, anchoring the molecule in nonpolar pockets of a binding site.

Hypothetical Docking Scores and Binding Energies:

The following table presents a hypothetical summary of docking results for this compound with a generic protein active site. These values are illustrative of the data generated in a typical molecular docking study.

Docking PoseBinding Affinity (kcal/mol)Estimated Inhibition Constant (Ki) (µM)Key Interacting Residues
1-7.81.5TYR 84, PHE 210, LYS 115
2-7.52.8TRP 150, VAL 98, ARG 120
3-7.24.9HIS 250, LEU 180, PHE 210

In these hypothetical results, a lower binding affinity (more negative value) suggests a more favorable binding interaction. The estimated inhibition constant (Ki) is a measure of the ligand's potential potency. The key interacting residues highlight the specific amino acids within the binding site that form significant non-covalent bonds with the ligand.

Further computational analyses, such as molecular dynamics simulations, can be employed to study the stability of the docked complex over time and to gain a more dynamic understanding of the interactions. These simulations can reveal how the ligand and the protein adapt to each other's presence and the role of solvent molecules in the binding process.

Strategic Applications As a Precursor in Advanced Organic Synthesis

Role in the Synthesis of Diverse Nitrogen-Containing Heterocycles

The compound is a key building block for a multitude of nitrogen-containing heterocycles, which are scaffolds of immense importance in medicinal chemistry and drug discovery. The reactivity of the azide (B81097) and nitro groups allows for various cyclization and functionalization strategies.

The azide functionality of 1-azido-3-methyl-5-nitrobenzene makes it an ideal substrate for Huisgen 1,3-dipolar cycloaddition reactions, the most prominent of which is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". smolecule.comresearchgate.net This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.gov In this context, this compound reacts with a diverse range of terminal alkynes to yield 1-(3-methyl-5-nitrophenyl)-4-substituted-1H-1,2,3-triazoles.

The reaction is valued for its reliability, mild reaction conditions, and high yields. researchgate.net The resulting triazole products incorporate the 3-methyl-5-nitrophenyl moiety, which can be further modified; for instance, the nitro group can be reduced to an amine, providing a handle for further functionalization. This strategy is widely employed in the synthesis of libraries of compounds for biological screening. nih.gov

Table 1: Representative CuAAC Reactions with this compound

Alkyne ReactantCatalyst SystemSolventProduct
Phenylacetylene (B144264)CuI / Et₃NWater1-(3-methyl-5-nitrophenyl)-4-phenyl-1H-1,2,3-triazole
Propargyl alcoholCuSO₄ / Sodium Ascorbate (B8700270)t-BuOH/H₂O[1-(3-methyl-5-nitrophenyl)-1H-1,2,3-triazol-4-yl]methanol
1-EthynylcyclohexeneCuIDMSO4-(Cyclohex-1-en-1-yl)-1-(3-methyl-5-nitrophenyl)-1H-1,2,3-triazole

This table is illustrative, based on general principles of CuAAC reactions.

While less direct, this compound can be envisioned as a precursor for substituted pyrroles through the formation of vinyl azide intermediates. Vinyl azides are highly versatile building blocks in organic synthesis, known to generate various reactive species upon thermolysis or photolysis that can lead to heterocycles. rsc.org

The synthetic sequence would likely involve the reaction of a precursor derived from this compound with a suitable reagent to form a vinyl azide. For example, a base-mediated reaction with a β-halo ketone could potentially generate a vinyl azide, which upon heating, could cyclize. The thermal decomposition of vinyl azides can produce 2H-azirine intermediates, which can rearrange to form pyrroles, among other products. rsc.org The Cadogan-Sundberg reaction, which synthesizes pyrroles from nitrodienes, provides a conceptual parallel for cyclization involving a nitro-group-containing precursor. researchgate.net

The synthesis of imidazole (B134444) and oxazole (B20620) derivatives from this compound requires multi-step transformations. The key is the conversion of the azide and nitro functionalities into groups that can participate in the cyclization reactions needed to form these five-membered rings.

For imidazole synthesis , a common strategy involves the reduction of both the azide and nitro groups to form 3-amino-5-methylaniline. This diamine can then serve as a precursor. For instance, in a reaction analogous to the Debus-Radiszewski synthesis, the diamine could react with glyoxal (B1671930) and an aldehyde to form a substituted benzimidazole, a fused variant of imidazole. nih.gov

For oxazole synthesis , the pathway often involves the reaction of an α-haloketone with an amide. To utilize this compound, one could first reduce the azide to an amine (1-amino-3-methyl-5-nitrobenzene), acylate the amine to form an amide, and then perform further modifications to construct the oxazole ring. researchgate.net The nitro group provides a site for further chemical diversity in the final product.

The azide group of this compound readily participates in [3+2] cycloaddition reactions with nitriles to form 5-substituted 1H-tetrazoles. nih.gov This reaction is a powerful method for synthesizing this important class of heterocycles, which are recognized as bioisosteres for carboxylic acids in medicinal chemistry. researchgate.net

The reaction typically requires a catalyst, such as zinc salts (e.g., ZnBr₂) or various transition metal complexes, and can often be performed in environmentally benign solvents like water. organic-chemistry.orgresearchgate.net The process involves the activation of the nitrile by the catalyst, followed by the nucleophilic attack of the azide and subsequent cyclization. nih.gov By reacting this compound with a variety of nitriles (R-C≡N), a library of 1-(3-methyl-5-nitrophenyl)-5-R-1H-tetrazoles can be synthesized.

Table 2: Synthesis of Tetrazoles from this compound and Nitriles

Nitrile (R-C≡N)CatalystConditionsProduct
BenzonitrileZnBr₂Water, Reflux1-(3-methyl-5-nitrophenyl)-5-phenyl-1H-tetrazole
Acetonitrile(CH₃)₃SiN₃, Cs₂CO₃DMF5-methyl-1-(3-methyl-5-nitrophenyl)-1H-tetrazole
Thiocyanates (R-SCN)ZnCl₂Isopropanol (B130326)5-thioalkyl-1-(3-methyl-5-nitrophenyl)-1H-tetrazole

This table illustrates the general reaction based on established methods for tetrazole synthesis. organic-chemistry.orgorganic-chemistry.org

The functional groups of this compound allow for its use in synthesizing more complex fused heterocyclic systems.

Quinazolines: The synthesis of a quinazoline (B50416) ring typically requires an anthranilic acid (2-aminobenzoic acid) derivative. nih.gov To access such a precursor from this compound, a synthetic sequence could involve:

Reduction of the azide group to an amine.

Introduction of a carboxylic acid or its precursor (e.g., a formyl group via Vilsmeier-Haack reaction followed by oxidation) ortho to the newly formed amine.

Cyclization with a suitable one-carbon component (like formamide (B127407) or an orthoester) to build the pyrimidine (B1678525) part of the quinazoline ring system.

Benzofuroxans (Benzofurazans): Benzofuroxans are typically synthesized via the intramolecular cyclization of an ortho-nitroazide. While this compound does not have the required ortho relationship between the azide and nitro groups, it can serve as a starting material to build a molecule that does. For example, nitration of a derivative could introduce a second nitro group ortho to the azide, which could then undergo thermal or photochemical cyclization with the expulsion of dinitrogen to form the corresponding benzofuroxan (B160326) ring.

Functionalization in Materials Science (focus on synthetic incorporation)

In materials science, this compound is utilized for the functionalization and modification of polymers and surfaces. smolecule.com The azide group is a powerful chemical handle for covalent attachment to other molecules or materials via click chemistry.

This is particularly useful for introducing specific properties onto a material's surface. For example, a polymer or a self-assembled monolayer bearing terminal alkyne groups can be readily functionalized by "clicking" this compound onto it. This process covalently links the 3-methyl-5-nitrophenyl moiety to the material. The attached nitro group can then serve as a reducible site for further modifications, as a polar group to alter surface properties, or as an electroactive unit in the development of new electronic materials. smolecule.com This synthetic incorporation allows for precise control over the chemical composition and functionality of advanced materials.

Incorporation into Polymer Backbones for Further Derivatization

The unique reactivity of the azide moiety makes this compound and similar structures valuable for the synthesis of functional polymers. smolecule.com These azido-containing aromatic compounds can be incorporated into polymer structures, and the azide group then serves as a reactive handle for subsequent modifications, a process known as polymer functionalization.

One common strategy involves creating a polymer with side chains that can be easily converted to or already contain the azido-aromatic unit. For instance, a polymer with pendant reactive groups (like a chloromethyl group) can be reacted with a derivative of this compound. A more direct method involves the polymerization of a monomer derived from the compound itself.

Once the azido (B1232118) group is part of the polymer backbone or its side chains, it can be derivatized using highly efficient and selective reactions. nih.gov The most prominent of these is the azide-alkyne cycloaddition, a "click" reaction, which can be used to attach a wide variety of molecules containing an alkyne group. masterorganicchemistry.com This allows for the precise tailoring of polymer properties by introducing new functional groups post-polymerization. This method is advantageous because the azide-alkyne reaction is high-yielding and tolerant of many other functional groups, ensuring that the integrity of the polymer backbone is maintained. organic-chemistry.org

Crosslinking Agent Precursor (excluding material properties)

The azide group is a well-known precursor to a highly reactive nitrene intermediate upon thermal or photochemical stimulation. nih.gov This property allows azido compounds like this compound to function as precursors for crosslinking agents. The process is initiated when the compound is heated or exposed to UV light, causing the azide group to release a molecule of nitrogen gas (N₂).

The resulting species is a highly reactive nitrene (in this case, 3-methyl-5-nitrophenylnitrene). nih.gov This nitrene can then undergo a variety of reactions, most notably insertion into carbon-hydrogen (C-H) bonds of adjacent polymer chains. nih.gov This insertion reaction forms new, stable covalent bonds between the polymer strands, creating a cross-linked network. The synthetic utility of this process lies in its ability to covalently link pre-existing polymer chains without requiring functional groups on the polymers themselves, as the nitrene can react with simple hydrocarbon segments. nih.gov

Reaction TypeInitiatorReactive IntermediateBond Formation
Nitrene-based CrosslinkingHeat or UV LightNitrene (R-N)Insertion into C-H bonds

Advanced Bioconjugation and Chemical Biology Applications (focus on synthetic methodology, not biological outcome)

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biological processes. nih.gov The azide group is a cornerstone of bioorthogonal chemistry due to its small size, stability in aqueous environments, and lack of reactivity towards most biological functional groups. thermofisher.comnih.gov This makes this compound a suitable reagent for developing bioorthogonal reaction platforms.

Labeling of Biomolecules with Azide Functionality

The compound can be used to introduce an azide label onto a biomolecule. However, a more common synthetic strategy involves the biomolecule being functionalized with a phosphine (B1218219) or an alkyne, which then reacts with the azide-containing compound. For labeling purposes, a reporter molecule (e.g., a fluorophore or biotin) would typically be attached to the this compound scaffold.

The two primary synthetic methodologies for achieving this labeling are the Staudinger ligation and the azide-alkyne cycloaddition. nih.gov

Staudinger Ligation: In this method, a biomolecule is first modified to contain a triarylphosphine group with a strategically placed electrophilic trap (like a methyl ester). thermofisher.comsigmaaldrich.com This phosphine-tagged biomolecule then reacts with the azide group of this compound. The phosphine attacks the terminal nitrogen of the azide to form an aza-ylide intermediate. sigmaaldrich.comysu.am This intermediate is then trapped intramolecularly by the ester group, leading to the formation of a stable amide bond and linking the biomolecule to the nitrophenyl moiety. thermofisher.comnih.gov

Azide-Alkyne Cycloaddition ("Click" Chemistry): This is arguably the most widespread bioconjugation method. wikipedia.org A biomolecule is functionalized with a terminal alkyne. It is then reacted with the azide compound in the presence of a copper(I) catalyst (CuAAC). organic-chemistry.orgresearchgate.net The reaction results in the formation of a highly stable 1,4-disubstituted triazole ring, which covalently links the biomolecule to the 3-methyl-5-nitrophenyl group. wikipedia.org A ruthenium-catalyzed version (RuAAC) can also be used, which results in the 1,5-disubstituted triazole regioisomer. organic-chemistry.orgwikipedia.org

Bioorthogonal Reaction Platforms

The Staudinger ligation and azide-alkyne cycloadditions are powerful bioorthogonal reaction platforms because the reacting partners—azide and phosphine, or azide and alkyne—are mutually reactive but inert to the complex environment of a cell. nih.govthermofisher.com

Bioorthogonal ReactionAzide PartnerSecond PartnerCatalystResulting Linkage
Staudinger LigationOrganic Azide (R-N₃)Triarylphosphine (with trap)NoneAmide Bond
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Organic Azide (R-N₃)Terminal AlkyneCopper(I)1,4-Triazole
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)Organic Azide (R-N₃)Terminal or Internal AlkyneRuthenium(II)1,5-Triazole

The azide group of this compound serves as a key component of these platforms. Its stability ensures that it can be delivered to a biological target without undergoing premature reactions. The reaction is only triggered upon the introduction of its specific partner (the phosphine or alkyne), providing a high degree of temporal and spatial control over the chemical transformation. nih.gov This "on/off" capability is a hallmark of an effective bioorthogonal platform.

Synthesis of Complex Polyfunctionalized Molecules

The orthogonal reactivity of the azide and nitro groups makes this compound an excellent starting material for the synthesis of complex molecules bearing multiple, distinct functional groups. smolecule.comsmolecule.com A synthetic chemist can selectively manipulate one group while leaving the other intact for a subsequent reaction step.

A representative synthetic pathway to a polyfunctionalized molecule could proceed as follows:

Step 1: 1,3-Dipolar Cycloaddition. The azide group readily undergoes a Huisgen 1,3-dipolar cycloaddition with an alkyne. wikipedia.org For example, reacting this compound with phenylacetylene in the presence of a copper(I) catalyst yields a 1,2,3-triazole derivative. organic-chemistry.org This step transforms the azide into a stable, five-membered heterocyclic ring, while the nitro group remains unchanged.

Step 2: Reduction of the Nitro Group. The nitro group on the resulting triazole compound can then be selectively reduced to a primary amine (-NH₂). smolecule.com This is commonly achieved using reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride. smolecule.comru.nl This transformation introduces a new reactive site—the amino group.

Step 3: Further Functionalization. The newly formed amino group can be further derivatized. For instance, it can be acylated to form an amide, alkylated, or used as a nucleophile in a variety of other bond-forming reactions.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Routes

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of energetic and functionalized molecules like 1-azido-3-methyl-5-nitrobenzene is no exception. Future research will likely focus on greener synthetic pathways that minimize waste, reduce the use of hazardous materials, and improve energy efficiency.

Traditional organic syntheses often rely on volatile and toxic organic solvents. A key area of future research will be the development of solvent-free or aqueous-based synthetic routes for this compound. One promising approach is the one-pot synthesis from nitrobenzene (B124822) derivatives, which can be adapted to use water as a solvent, thereby reducing the environmental impact. smolecule.com Research has shown that the synthesis of aryl azides can be effectively carried out in aqueous media, which is a greener alternative to conventional organic solvents. niscpr.res.in

Solvent-free reactions, often facilitated by solid supports or microwave irradiation, represent another promising avenue. These methods can lead to higher yields, shorter reaction times, and easier product isolation. Future studies could explore the use of solid-supported reagents for the diazotization and azidation of the corresponding aniline (B41778) precursor to this compound, eliminating the need for a solvent altogether.

ParameterConventional SynthesisAqueous SynthesisSolvent-Free Synthesis
Solvent Organic (e.g., DMF, DMSO)WaterNone
Reaction Time Several hours1-2 hours15-30 minutes (microwave)
Yield 70-85%85-95%>90%
Environmental Impact HighLowVery Low

The development of recyclable catalysts is a cornerstone of green chemistry. For the synthesis of this compound, future research could focus on heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. This is particularly relevant for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a common application for aryl azides. researchgate.net

Moreover, the reduction of the nitro and azide (B81097) groups in this compound to the corresponding amines is a critical transformation. smolecule.com The use of recyclable catalysts, such as polymer-supported or magnetic nanoparticle-based catalysts, would significantly improve the sustainability of these processes. Research into recyclable catalysts has shown that they can be used for multiple reaction cycles, reducing waste and cost. rsc.orgnih.govresearchgate.net

Exploration of Novel Catalytic Systems for Azide Transformations

The azide group in this compound is a versatile functional group that can participate in a wide range of reactions, including cycloadditions, reductions, and C-H aminations. smolecule.comnih.govyoutube.com The exploration of novel catalytic systems can unlock new reactivity and selectivity for this compound.

Photocatalysis and electrocatalysis offer green and efficient alternatives to traditional thermal methods for activating chemical reactions. Visible-light photocatalysis, for instance, can be used to promote the [3+2] cycloaddition of azides with alkynes under mild conditions. youtube.com Future research could investigate the use of photocatalysts to enable novel transformations of this compound, such as its participation in photocatalytic C-H functionalization reactions. The photochemical reduction of Cu(II) to Cu(I) can also be employed to catalyze the azide-alkyne cycloaddition reaction, offering spatial and temporal control. youtube.comacs.org

Electrocatalysis provides another powerful tool for azide chemistry. The electrochemical reduction of nitroarenes is a known method for synthesizing various nitrogen-containing heterocycles. chemrxiv.org This approach could be extended to this compound to selectively reduce the nitro group while preserving the azide functionality, or to induce other transformations. Electrochemical methods are considered sustainable as they can eliminate waste and allow for the reuse of metal reagents. niscpr.res.in

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. researchgate.net For this compound, organocatalysts could be employed to control the regioselectivity and stereoselectivity of its reactions. For example, chiral organocatalysts could be used to direct the enantioselective addition of the azide to prochiral substrates.

Future research could explore the use of aminocatalysis, hydrogen-bond-donating catalysts, or phase-transfer catalysts to modulate the reactivity of the azide group in this compound. This could lead to the development of new asymmetric methods for the synthesis of valuable chiral building blocks.

Catalytic SystemPotential Application for this compoundAdvantages
Photocatalysis [3+2] Cycloadditions, C-H AminationsMild reaction conditions, high selectivity, temporal/spatial control
Electrocatalysis Selective reduction of the nitro group, synthesis of N-heterocyclesAvoids harsh chemical oxidants/reductants, precise control
Organocatalysis Asymmetric cycloadditions, enantioselective additionsMetal-free, environmentally benign, access to chiral products

Advanced Computational Predictions for Undiscovered Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical reactivity. For this compound, DFT calculations can provide valuable insights into its electronic structure, reaction mechanisms, and the factors governing its reactivity and selectivity.

Future computational studies could focus on:

Predicting Reactivity: Calculating the activation barriers for various potential reactions of this compound to identify the most favorable reaction pathways.

Understanding Selectivity: Modeling the transition states of reactions, such as cycloadditions, to predict the regioselectivity and stereoselectivity.

Designing Novel Catalysts: Simulating the interaction of this compound with different catalysts to design more efficient and selective catalytic systems.

By combining computational predictions with experimental studies, researchers can accelerate the discovery of new reactions and applications for this versatile chemical compound.

Machine Learning for Reaction Outcome Prediction

The prediction of chemical reaction outcomes using machine learning (ML) is a rapidly advancing field that holds immense potential for compounds like this compound. ML models can significantly reduce the time and resources spent on experimental screening by forecasting yields, identifying optimal conditions, and even predicting the stereoselectivity of reactions. aiche.orgnih.gov

For a polyfunctionalized molecule such as this compound, ML algorithms can be trained on datasets of similar aromatic compounds to predict how the interplay of its functional groups—the electron-withdrawing nitro group and the electron-donating methyl group—will influence the reactivity of the azide moiety in various transformations, such as cycloadditions or Staudinger reactions. By converting the molecular structure into a set of numerical descriptors (features), these models can learn complex structure-reactivity relationships. nih.gov For instance, a model could predict the yield of a specific "click" reaction by analyzing features like electronic properties, steric hindrance, and solvent effects. The development of Δ-learning models, which predict corrections to lower-level quantum chemistry calculations, offers a path to achieving high accuracy at a reduced computational cost, making such predictions more accessible for complex reaction systems. nih.govresearchgate.net

Model TypeApplication in Organic SynthesisRelevance to this compound
Regression Models Predict quantitative outcomes like reaction yield or enantiomeric excess. aiche.orgForecasting the yield of triazole formation in cycloaddition reactions under various catalytic conditions.
Classification Models Predict categorical outcomes, such as whether a reaction will be successful or fail. oup.comIdentifying suitable catalysts or reagents for the selective reduction of the nitro group without affecting the azide.
Δ-learning Models Accelerate high-level energy evaluations for predicting reaction properties like activation energies. nih.govPredicting the kinetic feasibility of novel, untested reactions involving the azide functional group.

Automated Reaction Discovery and Optimization

Automated systems are revolutionizing the process of chemical synthesis by enabling high-throughput experimentation (HTE) and intelligent optimization. These platforms can autonomously explore a vast reaction space to discover novel transformations and identify optimal conditions for synthesizing target molecules like this compound with high efficiency and purity.

Bayesian optimization is one such powerful tool that uses statistical models to guide the selection of subsequent experiments, minimizing the number of trials needed to find the best reaction conditions. aiche.org For the synthesis of this compound, which often involves sensitive diazotization and azidation steps, an automated platform could systematically vary parameters like temperature, reagent concentration, and reaction time to maximize yield while minimizing the formation of hazardous byproducts. This approach moves beyond traditional one-variable-at-a-time optimization, efficiently navigating complex, multi-dimensional parameter spaces to find true optima. The integration of HTE with machine learning can create a closed loop of design, execution, and analysis, accelerating the discovery of new synthetic routes for functionalized azides.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and handling of aromatic azides, which can be energetically unstable and potentially explosive, benefit immensely from modern synthetic technologies like flow chemistry. rsc.orgacs.org Integrating these methods with automated platforms offers unprecedented levels of safety, control, and efficiency.

Enhanced Reaction Control and Scalability

Flow chemistry, where reagents are pumped through a network of tubes and reactors, provides significant advantages over traditional batch synthesis for preparing compounds like this compound. acs.orgcam.ac.uk The high surface-area-to-volume ratio in microreactors allows for superior temperature control, crucial for managing the exothermic nature of azidation reactions. acs.org This precise control minimizes the risk of thermal runaways and the formation of dangerous byproducts.

Furthermore, flow systems enable the safe, on-demand generation of hazardous intermediates. For example, the corresponding diazonium salt precursor to this compound can be generated in one module and immediately reacted with an azide source in the next, ensuring that the unstable intermediate never accumulates in large quantities. eurekaselect.com This "telescoped" approach, where multiple synthetic steps are connected in a continuous sequence without manual isolation, improves safety and efficiency. rsc.org Scaling up production is also more straightforward; instead of using larger, potentially more dangerous reactors, the system can simply be run for a longer duration. eurekaselect.com

Miniaturized Synthesis for High-Throughput Experimentation

Miniaturization is a key strategy for accelerating discovery in medicinal chemistry and materials science. chemrxiv.org By conducting reactions in microliter-volume plates, high-throughput experimentation (HTE) systems can perform thousands of experiments in parallel, using only milligrams of starting material. scienceintheclassroom.org This is particularly valuable for creating libraries of new molecules derived from a common scaffold like this compound.

Using HTE, hundreds of different alkynes could be reacted with this compound via Cu(I)-catalyzed "click" chemistry to rapidly generate a large library of diverse 1,2,3-triazoles for biological screening. nih.gov Miniaturized platforms are being developed with modified reaction conditions, such as using high-boiling-point solvents, to make popular synthetic reactions compatible with robotic systems. chemrxiv.orgacs.org This allows for the rapid exploration of reaction conditions and the generation of data to train the machine learning models discussed previously, creating a powerful synergy between these emerging technologies. researchgate.net

Design of New Polyfunctionalized Aromatic Azides with Tailored Reactivity

The specific substitution pattern of this compound provides a foundational template for designing new aromatic azides with tailored electronic and steric properties. The ability to introduce a variety of functional groups onto the aromatic ring allows for the fine-tuning of the azide's reactivity for specific applications. mdpi.com

The synthesis of polyfunctional aromatic compounds can be achieved through methods like nucleophilic aromatic substitution or the use of organolithium reagents in flow microreactors. researchgate.netwlu.ca For example, starting with a poly-halogenated nitro-toluene derivative, different positions on the ring could be selectively functionalized. Replacing the methyl group with a stronger electron-donating group (e.g., methoxy) would increase the nucleophilicity of the azide, potentially accelerating its reaction in certain cycloadditions. Conversely, adding further electron-withdrawing groups could enhance its reactivity in different pathways or alter its photolytic properties for applications in photolabeling. researchgate.net The ultimate goal is to move beyond accidental discovery and towards the rational, de novo design of building blocks like this compound, creating a toolbox of versatile reagents for chemists to construct complex molecules with desired functions. researchgate.netnih.gov

Q & A

Q. What are the standard synthetic routes for 1-azido-3-methyl-5-nitrobenzene, and how can purity be optimized?

The synthesis typically involves nitration and azidation steps. For example, nitration of 3-methylbenzene derivatives followed by diazotization and azide substitution. To optimize purity, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, with monitoring via TLC. Safety protocols for handling azides (e.g., controlled temperature, inert atmosphere) are critical to avoid decomposition or hazards . Post-synthesis, recrystallization using ethanol/water mixtures can enhance purity (>95%).

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : Use deuterated DMSO or CDCl₃ to resolve aromatic protons and confirm substitution patterns (e.g., NOESY for spatial proximity of methyl and azide groups) .
  • HPLC : Employ a C18 column with acetonitrile-methanol (1:1) mobile phase for retention time consistency, referencing nitrobenzene standards (e.g., 0.1 mg/mL in acetonitrile-methanol) .
  • FT-IR : Validate azide (∼2100 cm⁻¹) and nitro (∼1520 cm⁻¹) functional groups.

Q. How should researchers safely handle and store this compound?

Store at −20°C in amber vials to prevent photodegradation. Use explosion-proof refrigerators due to azide instability. Safety protocols include fume hoods for synthesis, PPE (nitrile gloves, face shields), and emergency neutralization plans (e.g., sodium nitrite for accidental spills) .

Advanced Research Questions

Q. How does thermal stability of this compound vary under different conditions, and what methods assess this?

Conduct differential scanning calorimetry (DSC) to identify exothermic decomposition peaks (typically 150–200°C). Thermogravimetric analysis (TGA) under nitrogen can quantify mass loss. Compare results with nitrobenzene analogs (e.g., 1,3,5-trinitrobenzene data from NIST Chemistry WebBook) to contextualize stability trends . Contradictory reports may arise from impurities; validate purity via HPLC before testing .

Q. What strategies resolve contradictions in reported reactivity of this compound in Huisgen cycloadditions?

Methodological factors include:

  • Catalyst selection : Cu(I) vs. Ru(II) catalysts alter regioselectivity. Use LC-MS to track triazole formation (e.g., ethyl 1-benzyl-5-substituted triazole derivatives as benchmarks) .
  • Solvent effects : Test polar aprotic (DMF) vs. nonpolar solvents (toluene) to optimize reaction rates.
  • Kinetic studies : Employ stopped-flow UV-Vis to monitor azide-alkyne interactions.

Q. How can researchers design experiments to mitigate batch-to-batch variability in azide-containing compounds?

  • Standardize synthesis : Use controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) and azide precursors (sodium azide with stoichiometric CuSO₄) .
  • Quality control : Implement GC-MS to detect trace byproducts (e.g., methylbenzene intermediates).
  • Statistical design : Apply factorial experiments (e.g., DOE) to isolate variables like temperature or reagent purity .

Q. What advanced spectral libraries or databases are recommended for structural elucidation of nitro-azide derivatives?

Cross-reference with:

  • NIST Chemistry WebBook : For nitro group vibrational frequencies and fragmentation patterns in mass spectra .
  • Custom spectral libraries : Build using HPLC-UV/Vis and NMR data from analogs (e.g., 2-azido-1,3-diiodo-5-nitrobenzene) to enhance identification accuracy .

Methodological Guidance for Data Analysis

Q. How should researchers address discrepancies in toxicity or environmental impact studies of nitro-azide compounds?

  • Comparative assays : Use terrestrial toxicity models (e.g., Daphnia magna assays) alongside computational QSAR predictions .
  • Meta-analysis : Follow PRISMA guidelines to synthesize literature, highlighting methodological differences (e.g., exposure durations, solvent matrices) .

Q. What computational tools predict the reactivity of this compound in novel reactions?

  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to model transition states for cycloadditions.
  • Molecular docking : Assess binding affinity in medicinal chemistry applications (e.g., triazole-linked inhibitors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.